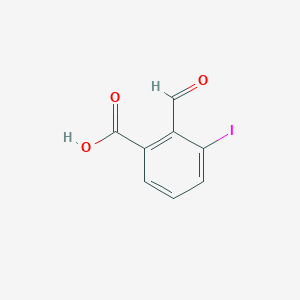

2-Formyl-3-iodobenzoic acid

CAS No.:

Cat. No.: VC17446750

Molecular Formula: C8H5IO3

Molecular Weight: 276.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5IO3 |

|---|---|

| Molecular Weight | 276.03 g/mol |

| IUPAC Name | 2-formyl-3-iodobenzoic acid |

| Standard InChI | InChI=1S/C8H5IO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12) |

| Standard InChI Key | CFPXVRKCBFWYMI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)I)C=O)C(=O)O |

Introduction

Chemical Identity and Structural Features

2-Formyl-3-iodobenzoic acid belongs to the class of ortho-substituted benzoic acids, characterized by a carboxyl group at position 1, a formyl group at position 2, and an iodine atom at position 3. The molecular formula C₈H₅IO₃ corresponds to a molar mass of 276.03 g/mol. The iodine atom, with its high atomic radius and polarizability, introduces significant steric bulk and electron-withdrawing effects, while the formyl group enhances electrophilicity at the aromatic ring. These features enable diverse reactivity profiles, including participation in cross-coupling reactions, nucleophilic substitutions, and cyclization processes .

Comparative Analysis of Structural Analogs

To contextualize its properties, 2-formyl-3-iodobenzoic acid can be compared to related compounds:

The meta-iodo and ortho-formyl substitution in 2-formyl-3-iodobenzoic acid creates a steric environment that may favor intramolecular interactions, such as hydrogen bonding between the formyl oxygen and carboxylic acid proton. This could influence crystallization behavior or solubility in polar solvents.

Synthesis and Manufacturing Approaches

Oxidative Functionalization

Recent advances in catalytic oxidation offer alternative pathways. For instance, Ag/C3N4-mediated oxidation of aldehydes under oxygen atmosphere has been demonstrated for related iodobenzoic acids . Applying this to 3-iodo-2-methylbenzoic acid could theoretically yield the target compound via selective oxidation of the methyl group to a formyl moiety. Reaction conditions (50°C, 10 h, NaOH) would need optimization to prevent over-oxidation to carboxylic acid or degradation of the iodine substituent .

Cross-Coupling Strategies

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring (due to -I effect of iodine and -M effect of the formyl group) directs electrophiles to the para position relative to the iodine atom. This regioselectivity is critical for synthesizing polysubstituted derivatives. For example, nitration or sulfonation would preferentially occur at position 5 or 6, enabling further functionalization.

Nucleophilic Displacement

The iodine atom’s susceptibility to nucleophilic displacement (e.g., via SNAr) allows substitution with oxygen, nitrogen, or sulfur nucleophiles. In a study on 3-iodo-5-formylbenzoic acid, Suzuki coupling with arylboronic acids produced biaryl derivatives in 65–82% yields under mild conditions. Similar methodologies could be applied to the 2-formyl-3-iodo isomer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume